(Z)-N'-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide
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Overview
Description
(Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is an organic compound that features a sulfonyl group, an ethoxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-propylbenzenecarboximidamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is used as a reagent for the derivatization of amino acids and peptides. This derivatization enhances the detection and quantification of these biomolecules in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology
In biological research, the compound is used to study enzyme kinetics and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action and potential therapeutic targets .
Medicine
In medicine, (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 4-Ethoxybenzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
Uniqueness
(Z)-N’-(4-ethoxybenzenesulfonyl)-N-propylbenzenecarboximidamide is unique due to the presence of both the ethoxy and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and specificity in various applications compared to similar compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N'-propylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-14-19-18(15-8-6-5-7-9-15)20-24(21,22)17-12-10-16(11-13-17)23-4-2/h5-13H,3-4,14H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDEAGRYSUMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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